molecular formula C14H18BrNO B13818875 N-(5-Bromo-pentyl)-3-phenyl-acrylamide

N-(5-Bromo-pentyl)-3-phenyl-acrylamide

Cat. No.: B13818875
M. Wt: 296.20 g/mol
InChI Key: XPINIGARJYLULN-MDZDMXLPSA-N
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Description

N-(5-Bromo-pentyl)-3-phenyl-acrylamide is an organic compound characterized by the presence of a bromine atom attached to a pentyl chain, which is further connected to a phenyl-acrylamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Bromo-pentyl)-3-phenyl-acrylamide typically involves the reaction of 3-phenyl-acrylamide with 5-bromo-pentyl bromide under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(5-Bromo-pentyl)-3-phenyl-acrylamide can undergo various types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can convert the acrylamide group to an amine or other reduced forms.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide (NaN3), potassium thiocyanate (KSCN), and sodium methoxide (NaOMe). The reactions are typically carried out in polar aprotic solvents like DMF or DMSO.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

    Nucleophilic Substitution: Products include substituted amides, thioethers, and ethers.

    Oxidation: Products include hydroxylated or carbonylated derivatives.

    Reduction: Products include reduced amides or amines.

Scientific Research Applications

N-(5-Bromo-pentyl)-3-phenyl-acrylamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(5-Bromo-pentyl)-3-phenyl-acrylamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the acrylamide group play crucial roles in binding to these targets, potentially inhibiting their activity or altering their function. The exact pathways and molecular interactions depend on the specific application and target of interest.

Comparison with Similar Compounds

Similar Compounds

    N-(5-Bromo-pentyl)-phthalimide: Similar in structure but contains a phthalimide group instead of a phenyl-acrylamide group.

    5-Bromopentyl acetate: Contains a bromopentyl chain but with an acetate group instead of an acrylamide group.

    UR-144 N-(5-bromopentyl) analog: A synthetic cannabinoid with a bromopentyl chain.

Uniqueness

N-(5-Bromo-pentyl)-3-phenyl-acrylamide is unique due to its combination of a bromopentyl chain and a phenyl-acrylamide group, which imparts specific chemical reactivity and potential biological activity. This combination is not commonly found in other similar compounds, making it a valuable compound for targeted research and applications.

Properties

Molecular Formula

C14H18BrNO

Molecular Weight

296.20 g/mol

IUPAC Name

(E)-N-(5-bromopentyl)-3-phenylprop-2-enamide

InChI

InChI=1S/C14H18BrNO/c15-11-5-2-6-12-16-14(17)10-9-13-7-3-1-4-8-13/h1,3-4,7-10H,2,5-6,11-12H2,(H,16,17)/b10-9+

InChI Key

XPINIGARJYLULN-MDZDMXLPSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)NCCCCCBr

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)NCCCCCBr

Origin of Product

United States

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